molecular formula C4H8O2 B041397 Ethyl acetate-1,2-13C2 CAS No. 84508-45-2

Ethyl acetate-1,2-13C2

Cat. No. B041397
CAS RN: 84508-45-2
M. Wt: 90.09 g/mol
InChI Key: XEKOWRVHYACXOJ-NDLBAUGKSA-N
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Description

Ethyl acetate-1,2-C2 is a chemically labeled compound where two carbon atoms are isotopically labeled with carbon-13 (C ), a stable isotope. This compound is significant in research for its use in NMR spectroscopy to study metabolic processes, among other applications.

Synthesis Analysis

The synthesis of C -labeled ethyl acetate involves the catalytic addition of parahydrogen to vinyl acetate, using TiO2-supported rhodium nanoparticles. This process results in the hyperpolarization of ethyl acetate even at natural abundance levels of the C isotope, which is crucial for enhancing NMR signal intensity for metabolic studies (Kovtunov et al., 2016). Another approach involves the scalable synthesis of vinyl acetate-1-(C ) as a precursor, which is pivotal for preparing hyperpolarized ethyl acetate-1-(C ) for probing metabolism in vivo (Shchepin et al., 2016).

Molecular Structure Analysis

The molecular structure and conformation of ethyl acetate have been extensively studied. Gas electron diffraction and ab initio calculations reveal two stable conformers, trans and gauche, with detailed geometric parameters provided for the trans conformer. This analysis aids in understanding the physical and chemical behavior of ethyl acetate molecules (Sugino et al., 1991).

Chemical Reactions and Properties

Ethyl acetate participates in a variety of chemical reactions, including hydrolysis to produce acetate ions. This property is utilized in the crystallization of complex structures, as seen in the formation of infinite indium and gallium acetate 1D chain structures (Mensinger et al., 2009).

Physical Properties Analysis

Ethyl acetate's physical properties, such as its crystalline structure and solvent effects, have been characterized through X-ray and solvent analysis. The molecule exhibits a high degree of disorder in its solvate forms but shows a preference for the trans over the gauche isomer (Boese et al., 2013).

Scientific Research Applications

  • Medical Research and Techniques : Ethyl acetate serves as a safer substitute for diethyl ether in the formalin-ether sedimentation technique, offering equal or better organism concentration without altering their morphology, and is less flammable and hazardous (Young et al., 1979).

  • Cancer Research : It's found that the ethyl acetate fraction of Arum palaestinum Boiss. exhibits strong antioxidant activity and suppresses the proliferation of breast carcinoma and lymphoblastic leukemia cells (El-Desouky et al., 2007).

  • Isotopic Labeling : Ethyl acetate is used in the synthesis of 3H-2H and 14C-labeled compounds, aiding in radioactive isotopic measurements of -deuterium and -tritium isotope effects (Alvarez et al., 1982).

  • Biotechnology : A novel enzyme discovered in yeast Wickerhamomyces anomalus leads to high ethyl acetate production, suggesting potential for sustainable biobased ethyl acetate production and improved brewing strains (Kruis et al., 2017).

  • Biomass Conversion : Microbial conversion of biomass-derived sugars into ethyl acetate offers a sustainable alternative to petrochemical processes, with applications in food, beverage, and solvent industries (Zhang et al., 2020).

  • Chemical Synthesis and Catalysis : Studies include the synthesis of indium and gallium acetate complexes with ethyl acetate hydrolysis (Mensinger et al., 2009), reactive distillation processes for ethyl acetate synthesis (Huang et al., 2010), and novel reactive distillation-pervaporation processes for efficient ethyl acetate production (Lv et al., 2012).

  • Neuroscience : The metabolism of [1,2-13C2]acetate in the rat brain reveals new insights into cerebral pyruvate recycling systems and gamma-aminobutyric acid production (Cerdán et al., 1990).

Safety And Hazards

Ethyl acetate-1,2-13C2 is classified as a flammable liquid and vapor, and it may cause serious eye irritation and drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-NDLBAUGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480448
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetate-1,2-13C2

CAS RN

84508-45-2
Record name Ethyl acetate-1,2-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-1,2-13C2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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